molecular formula C68H126N2O23P2-4 B1245049 lipid IVA(4-)

lipid IVA(4-)

Cat. No. B1245049
M. Wt: 1401.7 g/mol
InChI Key: KVJWZTLXIROHIL-QDORLFPLSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Lipid IVA(4-) is tetraanion of lipid IVA. It is a conjugate base of a lipid IVA.

Scientific Research Applications

Recognition and Plasma Clearance

  • Endotoxin Recognition and Clearance : Lipid IVA plays a crucial role in the recognition and clearance of endotoxin in animals, mediated by macrophage scavenger receptors. This process is vital for detoxifying endotoxins (Hampton et al., 1991).

Aggregation Behavior

  • Aggregation in Aqueous Solutions : The aggregation behavior of lipid IVA in buffer solutions at physiological pH has been studied. Sonication produces stable vesicles, indicating potential for targeted delivery systems (Hofer et al., 1991).

Lipid A Precursors

  • Structural Characterization of Precursors : Lipid IVA has been identified as a precursor in the biosynthesis of lipid A, crucial for understanding the structural diversity and functional roles of lipid A variants (Raetz et al., 1985).

Cellular Binding and Interaction

  • Cellular Binding Sites : Studies on lipid A binding sites in macrophage cell membranes have provided insights into the cellular interactions and mechanisms of action of lipid A and its precursors like lipid IVA (Hampton et al., 1988).

Phospholipase A2 Enzymes in Cancer

  • Role in Cancer : Research has shown that phospholipase A2 enzymes, which regulate biologically active fatty acids and lysophospholipids, have emerging roles in cancer. This implicates lipid IVA in the broader context of lipid-mediated cellular processes in cancer (Scott et al., 2010).

TLR4/MD-2 Receptor Complexes

  • Immune Response Activation : Lipid IVA has been studied for its role in activating the innate immune response via the TLR4/MD-2 receptor complex, displaying species-specific activities. This is crucial for understanding the molecular mechanisms of immune recognition (Scior et al., 2013).

Biosynthesis in Bacteria

  • Lipopolysaccharide Biosynthesis : Research on the biosynthesis of lipopolysaccharide in Escherichia coli highlights the role of lipid IVA as a key intermediate, contributing to our understanding of bacterial cell wall components (Brożek et al., 1989).

Species-Specific Recognition

  • MD-2/TLR4 Receptor Complex : Studies have explored the molecular mechanism of species-specific recognition of lipid A and lipid IVA by the MD-2/TLR4 receptor complex, contributing to our knowledge of immune system variation across species (Oblak & Jerala, 2015).

Endotoxic Effects and Antagonism

  • Antagonistic Effects on Monocytes : Research has shown that lipid IVA can antagonize the effects of endotoxins on human monocytes, providing a potential avenue for therapeutic interventions in septicemia (Golenbock et al., 1991).

Role in Hepatic Fibrosis

  • Hepatic Fibrosis Progression : The group IVA phospholipase A2 enzyme, related to the arachidonic acid pathway, plays a role in the progression of hepatic fibrosis. This suggests a link between lipid IVA and liver diseases (Ishihara et al., 2012).

properties

Product Name

lipid IVA(4-)

Molecular Formula

C68H126N2O23P2-4

Molecular Weight

1401.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate

InChI

InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1

InChI Key

KVJWZTLXIROHIL-QDORLFPLSA-J

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

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